molecular formula C7H12O B6618342 {spiro[2.3]hexan-4-yl}methanol CAS No. 19740-26-2

{spiro[2.3]hexan-4-yl}methanol

Cat. No.: B6618342
CAS No.: 19740-26-2
M. Wt: 112.17 g/mol
InChI Key: STQUWXWGDNPXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{spiro[2.3]hexan-4-yl}methanol is a spirocyclic organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . Its structure features a spiro[2.3]hexane scaffold, a bicyclic system consisting of cyclopropane and cyclobutane rings fused at a single carbon atom, with a hydroxymethyl group attached . This unique, three-dimensional architecture makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships (SAR) and for molecular scaffolding . The compound is characterized by specific identifiers, including the Canonical SMILES C1CC2(C1CO)CC2 and the InChIKey STQUWXWGDNPXSX-UHFFFAOYSA-N . Available safety information indicates that a full hazard assessment is required, as specific GHS hazard statements are not fully classified . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for any form of personal application . Researchers can request a quote for custom synthesis inquiries .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.3]hexan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-6-1-2-7(6)3-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQUWXWGDNPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Spiro 2.3 Hexane Core and Its Functionalized Derivatives

Cycloaddition Strategies in Spiro[2.3]hexane Construction

Cycloaddition reactions represent a powerful and atom-economical approach for the assembly of cyclic and spirocyclic systems. By forming multiple carbon-carbon bonds in a single step, these methods provide efficient access to the spiro[2.3]hexane core.

Mechanistic Studies of [2+2] Cycloaddition Protocols

The [2+2] cycloaddition is a cornerstone for the synthesis of four-membered rings, including the cyclobutane (B1203170) moiety of the spiro[2.3]hexane system. Recent advancements have focused on metal-catalyzed and photochemical methods to achieve this transformation with high efficiency and selectivity.

Cobalt(I)-catalyzed [2+2] cycloaddition reactions between alkylidenecyclopropanes (ACPs) and alkynes have been shown to produce spiro[2.3]hex-4-ene derivatives. osu.edu This process represents a novel application for Co(I) catalysts in constructing these strained spirocycles. osu.edu Mechanistic investigations suggest that the reaction proceeds under mild conditions. osu.edu In a different approach, magnesium-catalyzed [2+2] cycloadditions have also been reported for the synthesis of spiro[2.3]hexanes. osu.edu

Photochemical methods offer an alternative, metal-free strategy. A general protocol for synthesizing functionalized spiro[2.3]hexanes involves the visible-light-induced reaction of alkenes. rsc.org This additive-free approach is noted for its operational simplicity, broad functional group tolerance, and mild reaction conditions. rsc.org Mechanistic studies indicate that the crucial C-C bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org Similarly, intramolecular [2+2] cycloadditions of methylenecyclopropanes can be induced by visible light in the presence of an iridium(III) photocatalyst, proceeding through a triplet excited state to yield the spiro[2.3]hexane framework.

Table 1: Examples of [2+2] Cycloaddition Reactions for Spiro[2.3]hexane Synthesis
Catalyst/ConditionsReactantsProduct TypeReference
Cobalt(I) CatalystAlkylidenecyclopropanes + AlkynesSpiro[2.3]hex-4-enes osu.edu
Visible Light (additive-free)AlkenesFunctionalized Spiro[2.3]hexanes rsc.org
Visible Light / Iridium(III) photocatalystMethylenecyclopropanes (intramolecular)Spiro[2.3]hexane framework

Development and Application of [1+2] Cyclopropanation Reactions

Cyclopropanation, the addition of a carbene or carbenoid to an alkene, is a direct and versatile method for constructing the three-membered ring of the spiro[2.3]hexane system. This strategy often involves the reaction of a cyclobutane-based alkene with a carbene precursor.

A key strategy involves the diastereoselective rhodium-catalyzed cyclopropanation of terminal olefins. beilstein-journals.org For instance, the synthesis of 5-azaspiro[2.3]hexane derivatives, designed as constrained analogues of L-glutamic acid, employed a rhodium-catalyzed reaction between a vinyl-substituted azetidinone and ethyl diazoacetate. beilstein-journals.org This reaction demonstrated a preference for the trans cyclopropane (B1198618) product. beilstein-journals.org Copper catalysts, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also effective for the cyclopropanation of cyclic enamines with ethyl diazoacetate to form ester-substituted 4-azaspiro[2.3]hexanes. researchgate.net The resulting ester group serves as a valuable synthetic handle for further functionalization, including reduction to the corresponding alcohol, {spiro[2.3]hexan-4-yl}methanol. researchgate.net

Metal-mediated, non-catalytic methods have also been developed. A modified Simmons-Smith reaction using a trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) reagent effectively converts alkylidenecyclobutanes into the corresponding spiro[2.3]hexanes. researchgate.net This approach provides a valuable alternative to transition metal-catalyzed protocols. researchgate.net The synthesis of various spiro[2.3]hexane derivatives, including monoprotected 1,5-diaminospiro[2.3]hexanes, has relied on the cyclopropanation of the appropriate cyclobutane precursors. researchgate.net

Table 2: Selected Cyclopropanation Methods for Spiro[2.3]hexane Synthesis
Catalyst/ReagentSubstrateCarbene SourceProductReference
Rhodium CatalystVinyl-substituted AzetidinoneEthyl Diazoacetate5-Azaspiro[2.3]hexane derivative beilstein-journals.org
Cu(acac)₂N-Boc protected EnamineEthyl DiazoacetateEster-substituted 4-Azaspiro[2.3]hexane researchgate.net
Me₃Al / CH₂I₂AlkylidenecyclobutanesCH₂I₂1,1-Disubstituted Spiro[2.3]hexanes researchgate.net

Explorations of [3+2] Cycloaddition for Spiro-Heterocycle Formation

While not directly forming the carbocyclic spiro[2.3]hexane core, [3+2] cycloaddition reactions are instrumental in synthesizing heteroatom-containing analogues, which are of significant interest in medicinal chemistry. nih.govrsc.org These reactions construct a five-membered heterocyclic ring spiro-fused to a cyclobutane or other ring.

The [3+2] cycloaddition of azomethine ylides with olefins is a well-established method for preparing spiropyrrolidines. nih.gov When the olefin is an exocyclic double bond on a four-membered ring, this reaction provides direct access to azaspiro[2.3]hexane systems and their analogues. nih.gov This strategy is valued for its ability to generate molecular complexity and has been applied to the synthesis of spirooxindoles, which are known to exhibit important pharmacological properties. nih.gov

Another powerful [3+2] cycloaddition approach involves the reaction of nitrile oxides, generated in situ from chlorooximes, with alkenes. nih.gov This method has been used to create isoxazole-containing spirocycles. nih.gov The reaction proceeds with high regioselectivity, and the resulting heterocyclic products can be designed to contain functional handles for further synthetic elaboration. nih.gov The development of such step-efficient routes to diverse, three-dimensional heterocyclic spirocycles is a key goal in fragment-based drug discovery. nih.govrsc.org

Transition Metal-Catalyzed Approaches to Spiro[2.3]hexanes

Transition metal catalysis offers a broad and powerful platform for the synthesis of complex molecular architectures like spiro[2.3]hexanes. These methods often provide high selectivity and functional group tolerance under mild conditions.

Nickel-Catalyzed Cyclopropanations via [1.1.1]Propellane

A significant breakthrough in spiro[2.3]hexane synthesis is the nickel(0)-catalyzed cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor. researchgate.netnih.gov [1.1.1]Propellane is a highly strained hydrocarbon that, under nickel catalysis, undergoes a double C-C bond activation to generate a 3-methylenecyclobutylidene-nickel intermediate. organic-chemistry.orgacs.org This intermediate then reacts with a range of functionalized alkenes to afford methylenespiro[2.3]hexane products with high selectivity, avoiding the formation of oligomers and other side products that plague other transition metal-catalyzed reactions of propellane. researchgate.netorganic-chemistry.org

Mechanistic studies, supported by density functional theory (DFT) calculations, confirm the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C-C bond cleavage to form the key nickel carbene intermediate. researchgate.netorganic-chemistry.orgacs.org The reaction proceeds via a two-electron pathway, as evidenced by stereospecificity studies. organic-chemistry.org The resulting methylenespiro[2.3]hexane products are versatile intermediates; for example, the exocyclic double bond can be further functionalized, such as through hydroboration-oxidation, to yield derivatives like this compound.

Table 3: Nickel-Catalyzed Synthesis of Methylenespiro[2.3]hexanes
ComponentDescriptionReference
CatalystNi(cod)₂ organic-chemistry.org
LigandSIMes·HCl organic-chemistry.org
BaseLiOMe organic-chemistry.org
Carbene Source[1.1.1]Propellane researchgate.netnih.govccspublishing.org.cn
Key Intermediate3-Methylenecyclobutylidene-nickel carbene organic-chemistry.orgacs.org
ProductMethylenespiro[2.3]hexane derivatives organic-chemistry.orgccspublishing.org.cn

Other Metal-Mediated Cyclizations and Annulations

Beyond the nickel-catalyzed reaction with propellane, a variety of other metal-mediated processes have been developed for constructing the spiro[2.3]hexane skeleton.

Rhodium-catalyzed cyclopropanation is a key method, particularly for creating functionalized spiro[2.3]hexane derivatives. As mentioned previously, rhodium catalysts are highly effective in promoting the reaction of diazo compounds with alkenes to form the cyclopropane ring with excellent diastereoselectivity. beilstein-journals.org

Cobalt-catalyzed cycloadditions have emerged as a novel route. Specifically, Co(I) catalysts can mediate [2+2] cycloadditions between alkylidenecyclopropanes and alkynes, leading to unsaturated spiro[2.3]hexenes. osu.edu This reaction expands the toolbox for accessing spirocycles with varied degrees of saturation. osu.edu

Iridium-catalyzed reactions have been applied to the enantioselective synthesis of spiro-N,O-ketals through a formal [4+2] cycloaddition, showcasing the utility of iridium in constructing complex spiro-heterocycles. rsc.org

Furthermore, novel carbocyclic nucleosides featuring the spiro[2.3]hexane framework have been synthesized. nih.gov A key step in this synthesis was the enzymatic resolution of a racemic alcohol intermediate, which was prepared in seven steps from diethoxyketene and diethyl fumarate. nih.gov This work highlights a chemoenzymatic approach to access enantiopure this compound derivatives. nih.gov

Green Chemistry Principles in Spiro[2.3]hexane Synthesis

The growing emphasis on environmentally benign chemical processes has spurred the development of green synthetic methodologies for constructing complex molecular architectures like the spiro[2.3]hexane framework. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Photoinduced and Additive-Free Synthetic Pathways

A significant advancement in the green synthesis of spiro[2.3]hexane derivatives involves the use of visible-light-induced cycloaddition reactions. polimi.itsmolecule.comrsc.org This method provides an additive-free and environmentally friendly alternative to traditional synthetic routes that often rely on transition metal catalysts or harsh thermal conditions.

In a notable study, a general protocol for the synthesis of functionalized spiro[2.3]hexanes was developed using the cyclization of methylenecyclobutane (B73084) with various diazoester derivatives under visible-light irradiation. This photoinduced approach offers several advantages, including mild reaction conditions, operational simplicity, good functional group tolerance, and scalability. polimi.it The reaction proceeds without the need for any external photosensitizer or catalyst, making it a truly additive-free process. polimi.it Mechanistic investigations suggest that the reaction is initiated by the photoexcitation of the diazo compound, leading to the formation of a carbene intermediate which then undergoes a [2+2] cycloaddition with the methylenecyclobutane.

The reaction has been shown to be effective for a range of diazo compounds bearing different electron-withdrawing groups, including ethyl, phenyl, and cyclopropyl (B3062369), affording the corresponding spiro[2.3]hexane products in moderate to high yields. Furthermore, the strategy has been successfully applied to diazo compounds containing terminal alkenes.

To demonstrate the practical utility and green credentials of this photoinduced method, a gram-scale reaction was performed in a continuous flow setup. The reaction yielded the desired spiro[2.3]hexane product in a respectable yield, and an analysis of green chemistry metrics revealed a favorable profile, including a high atom economy, atom efficiency, and carbon efficiency, with a significantly lower E-factor compared to many traditional synthetic methods.

Table 1: Green Chemistry Metrics for the Photoinduced Synthesis of a Spiro[2.3]hexane Derivative

MetricValueReference
E-factor17.92
Atom Economy89.6%
Atom Efficiency83.3%
Carbon Efficiency100%
Reaction Mass Efficiency83.3%

Derivatization and Functional Group Interconversions of Spiro[2.3]hexane Precursors

The functionalization of the spiro[2.3]hexane core is crucial for the development of novel compounds with potential applications in various fields. The ability to introduce and interconvert functional groups on the spirocyclic framework allows for the synthesis of a diverse range of derivatives.

Synthetic Transformations from Spiro[2.3]hexan-4-ol and Analogues

Spiro[2.3]hexan-4-ol is a key intermediate that can be transformed into a variety of other functionalized spiro[2.3]hexane derivatives. cymitquimica.com Its hydroxyl group can undergo typical alcohol reactions, providing a handle for further synthetic manipulations. cymitquimica.com

One of the fundamental transformations of spiro[2.3]hexan-4-ol is its oxidation to the corresponding ketone, spiro[2.3]hexan-4-one. uni.lunih.gov This reaction can be achieved using various oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. Conversely, the reduction of spiro[2.3]hexan-4-one provides a direct route back to spiro[2.3]hexan-4-ol.

While specific examples for the direct transformation of spiro[2.3]hexan-4-ol are not extensively detailed in the provided search results, general methods for alcohol oxidation and ketone reduction are well-established in organic synthesis and can be applied to this system.

Functionalization of the Hydroxyl Group in this compound

The hydroxyl group of this compound offers a prime site for functionalization, enabling the attachment of various moieties and the synthesis of a wide array of derivatives. mdpi.comuni.lu Common transformations include esterification, etherification, and conversion to halides.

Esterification: The hydroxyl group can be readily esterified to form the corresponding esters. For instance, the synthesis of methyl spiro[2.3]hexane-5-carboxylate can be achieved through the esterification of spiro[2.3]hexane-5-carboxylic acid with methanol (B129727). While a direct esterification of this compound is not explicitly described, standard esterification protocols using acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions are expected to be effective.

Etherification: The formation of ethers from the hydroxyl group of this compound is another important transformation. This can be accomplished through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Conversion to Halides: The hydroxyl group can also be converted into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions. This transformation can be achieved using standard halogenating agents. The conversion of carboxylic acids to the corresponding halides via decarboxylative halogenation is a well-known process that could be adapted for derivatives of this compound. nih.govacs.org

Enantioselective Synthesis and Chiral Resolution of Spiro[2.3]hexan-4-ylmethanol

The development of methods to obtain enantiomerically pure spiro[2.3]hexane derivatives is of significant interest, as the stereochemistry of these molecules can have a profound impact on their biological activity.

A key strategy for accessing enantiopure spiro[2.3]hexane derivatives is through the enzymatic resolution of racemic mixtures. A notable example is the synthesis of novel R- and S-spiro[2.3]hexane carbocyclic nucleosides, where the pivotal step involved the kinetic resolution of a racemic spiro[2.3]hexane derivative containing a hydroxymethyl group. nih.gov

In this synthesis, a racemic acetate (B1210297) was subjected to enzymatic hydrolysis catalyzed by Pseudomonas cepacia lipase (B570770). nih.gov The lipase selectively hydrolyzed one of the enantiomers, leading to the separation of the corresponding optically active alcohol and the unreacted acetate. nih.gov This enzymatic resolution provided access to both enantiomers of the key spiro[2.3]hexane intermediate with high optical purity. nih.gov These enantiopure building blocks were then further elaborated to synthesize the target R- and S-spiro[2.3]hexane nucleosides. nih.gov

Lipase-catalyzed kinetic resolutions are a well-established and green method for obtaining enantiomerically pure alcohols and their esters. polimi.itmdpi.comrsc.org Various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, have been successfully employed for the resolution of a wide range of racemic alcohols through enantioselective acylation or hydrolysis. polimi.it The choice of lipase, acylating agent, and solvent can significantly influence the efficiency and enantioselectivity of the resolution. polimi.itmdpi.com

Table 2: Lipase-Catalyzed Resolution of Racemic Alcohols

Racemic SubstrateLipaseReaction TypeProduct(s)Enantiomeric Ratio (e.r.)Reference
Racemic spiro[2.3]hexane acetate derivativePseudomonas cepacia lipaseHydrolysis(+)-acetate and (-)-alcoholNot specified nih.gov
(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanolPseudomonas cepacia LipaseEsterification(S)-acetate96:4 polimi.it
2,2,6,6-tetrakis(hydroxymethyl)spiro[3.3]heptaneNot specifiedAsymmetric esterification2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptaneModerate optical purity rsc.org
Racemic ketoprofenCandida rugosa lipaseEsterification(S)-ketoprofen esterE = 185 mdpi.com

Stereochemical Attributes and Conformational Dynamics of Spiro 2.3 Hexan 4 Ylmethanol

Analysis of Stereoisomerism and Enantiomeric Relationships in Spiro[2.3]hexane Architectures

The structure of {spiro[2.3]hexan-4-yl}methanol possesses inherent chirality. The spirocyclic nature of the [2.3]hexane core, where two rings are joined at a single tetrahedral carbon, introduces a spirocenter. This spiroatom (C3) is a stereogenic center. Furthermore, the carbon atom to which the hydroxymethyl group is attached (C4) is also a chiral center. The presence of these two stereocenters gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers.

The synthesis of substituted spiro[2.3]hexane derivatives often presents a stereochemical challenge, requiring control over multiple chiral centers. beilstein-journals.org For instance, the synthesis of related 5-azaspiro[2.3]hexane derivatives necessitated the control of three contiguous chiral centers. beilstein-journals.org Synthetic strategies, such as the cyclopropanation of a cyclobutane (B1203170) precursor, can lead to the formation of different diastereomers, for example, cis and trans isomers, depending on the facial selectivity of the reaction. beilstein-journals.org The separation of these stereoisomers can be a complex process, often requiring techniques like chiral high-performance liquid chromatography (HPLC). nih.gov

The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The existence of enantiomeric pairs means that non-racemic synthesis or chiral resolution is necessary to obtain optically pure forms of this compound. The biological activity of spirocyclic compounds can be highly dependent on their stereochemistry, with different stereoisomers often exhibiting distinct interactions with biological targets. mdpi.com

Table 1: Possible Stereoisomers of this compound

Stereocenter 1 (Spiroatom)Stereocenter 2 (C4)Stereoisomer Relationship
RREnantiomer of (S,S)
SSEnantiomer of (R,R)
RSEnantiomer of (S,R)
SREnantiomer of (R,S)
(R,R) and (R,S)Diastereomers
(S,S) and (S,R)Diastereomers
(R,R) and (S,R)Diastereomers
(S,S) and (R,S)Diastereomers

Conformational Constraints and Preferred Geometries

The spiro[2.3]hexane framework is characterized by significant ring strain and conformational rigidity. researchgate.netsci-hub.seepa.gov The cyclobutane ring in this system is not planar and adopts a puckered conformation to alleviate some of the angle and torsional strain. The spiro-fused cyclopropane (B1198618) ring further constrains the conformational freedom of the cyclobutane ring.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the most stable conformations of spiro[2.3]hexane derivatives. These studies, often complemented by experimental data from X-ray crystallography on related structures, help in elucidating the preferred geometries. sci-hub.se For this compound, the hydroxymethyl substituent on the cyclobutane ring can occupy different spatial orientations, which can be described as pseudo-axial or pseudo-equatorial. The relative energies of these conformers will determine the predominant geometry of the molecule.

Studies on related spiro[2.3]hexane systems have shown that the cyclobutane ring can influence the positioning of substituents, pulling them away from the plane of the adjacent ring and thereby reducing steric hindrance. acs.org The conformational preferences are a result of a delicate balance between minimizing steric interactions and alleviating ring strain. The limited conformational freedom of spirocyclic systems offers predictable vectorization, which is a desirable trait in drug design for ensuring more selective target interaction. researchgate.net

Influence of Spiro Linkage on Molecular Rigidity and Torsional Barriers

The rigidity of the spiro[2.3]hexane core leads to increased torsional barriers for the rotation of substituent groups. The torsional barrier is the energy required to rotate one part of a molecule around a bond relative to another part. In flexible molecules, these barriers are typically low, allowing for rapid interconversion between different conformations. In rigid systems like spiro[2.3]hexanes, the energy required to distort the molecule from its preferred conformation is significantly higher.

Theoretical and Computational Chemistry of Spiro 2.3 Hexan 4 Ylmethanol and the Spiro 2.3 Hexane Scaffold

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are powerful tools for elucidating the fundamental electronic properties of molecular systems. For the spiro[2.3]hexane scaffold, these calculations provide critical insights into its geometry, stability, and orbital interactions.

DFT, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G**, has been effectively employed to predict and validate the molecular geometry of spirocyclic systems. acs.orgmdpi.com For instance, studies on related spiro compounds show excellent agreement between DFT-optimized bond lengths and angles and those determined experimentally via X-ray diffraction. These computational models confirm the inherent strain in the spiro[2.3]hexane system, arising from the acute bond angles of the cyclopropane (B1198618) and cyclobutane (B1203170) rings.

The electronic structure of spiro compounds is also analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, in the related spiro[2.3]hex-1-ene, DFT calculations at the B3LYP/6-311++G** level were used to visualize the LUMO and calculate its energy, providing insights into the molecule's reactivity in cycloaddition reactions. acs.orgnih.gov The distribution and energies of these orbitals are key to understanding the chemical behavior of {spiro[2.3]hexan-4-yl}methanol and its derivatives.

Computational Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry plays a pivotal role in mapping out the complex reaction pathways involving spiro[2.3]hexane derivatives, identifying transient intermediates and transition states that are often difficult to detect experimentally.

Nickel-Catalyzed Pathways: A significant application has been in understanding the nickel(0)-catalyzed synthesis of methylenespiro[2.3]hexanes from [1.1.1]propellane. nih.govconsensus.app DFT studies have been instrumental in elucidating this mechanism. nih.govorganic-chemistry.org The calculations support the initial formation of a Ni(0)-[1.1.1]propellane complex. consensus.apporganic-chemistry.org This is followed by a concerted double C-C bond activation, a retro-cyclopropanation step, which leads to a key 3-methylenecyclobutylidene-nickel carbene intermediate. nih.govorganic-chemistry.org These computational findings confirm a two-electron pathway and explain the high selectivity observed in the reaction, which avoids the side products often seen in other transition metal-catalyzed reactions of propellane. organic-chemistry.org

Molecular Electron Density Theory (MEDT): MEDT is a powerful framework for analyzing cycloaddition reactions. semanticscholar.org While direct MEDT studies on this compound are not prominent, its application to the formation of other spirooxindoles provides a clear blueprint for how such reactions would be analyzed. semanticscholar.orgnih.gov MEDT studies on [3+2] cycloaddition reactions suggest that the high polarity and significant nucleophilic and electrophilic character of the reactants lead to low activation energies and high selectivity. nih.govfrontiersin.org The theory moves beyond the simple FMO model to analyze the global electron density transfer and the conceptual DFT indices of the reactants to explain reactivity and regioselectivity. semanticscholar.orgnih.gov

Conformational Search and Energy Minimization Techniques

The flexibility of the cyclobutane ring and the orientation of the methanol (B129727) substituent in this compound give rise to multiple possible conformations. Computational techniques are essential for identifying the most stable conformers and understanding the energy landscape of the molecule.

Conformational searches are performed using various algorithms, followed by geometry optimization and energy minimization using DFT or ab initio methods. uit.no For related 5-azaspiro[2.3]hexane derivatives, theoretical calculations were used to determine the stability of four possible diastereoisomers, and the results were in agreement with experimental observations. beilstein-journals.org

In studies of spirocyclic nitroxides, DFT calculations complemented by X-ray crystallography were used to assess the conformations of the molecules. uit.no These studies reveal how substituent additions can "tune" the conformation, inducing highly stable closed or open forms of the spirocyclic scaffold. uit.no Similarly, for this compound, computational modeling can predict the preferred orientation of the hydroxymethyl group (axial vs. equatorial-like positions) relative to the cyclobutane ring and the energetic barriers between different conformers.

Theoretical Prediction of Reactivity and Selectivity Parameters

Computational models are highly effective at predicting the reactivity and selectivity of reactions involving the spiro[2.3]hexane scaffold. By calculating the energies of reactants, transition states, and products, chemists can forecast the kinetic and thermodynamic favorability of different reaction pathways.

For example, computational studies on spiro[2.3]hex-1-ene demonstrated that its unique spirocyclic structure enhances its reactivity in photoclick chemistry. acs.orgnih.gov The calculations indicated that the cyclobutane ring pulls the substituents on the cyclopropene (B1174273) ring away, alleviating steric repulsion in the transition state of the cycloaddition reaction. nih.gov This leads to a faster reaction rate compared to other cyclopropene derivatives. acs.orgnih.gov

Selectivity in reactions like the rhodium-catalyzed cyclopropanation to form 5-azaspiro[2.3]hexane derivatives has also been rationalized through theoretical calculations. beilstein-journals.org These models can explain why a particular diastereoisomer is preferentially formed by comparing the energies of the different transition states leading to the various possible products. beilstein-journals.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum Chemical Descriptors (QCDs) are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity and physical properties. researchgate.net These descriptors are crucial for developing quantitative structure-activity relationships (QSAR) and for correlating structure with chemical behavior. rsc.orgopenmedicinalchemistryjournal.com

For spirocyclic compounds, QCDs are typically calculated using DFT. rsc.orgopenmedicinalchemistryjournal.com Key descriptors include:

HOMO and LUMO energies (EHOMO, ELUMO): These are vital for predicting reactivity. EHOMO relates to the electron-donating ability of a molecule, while ELUMO relates to its electron-accepting ability. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. rsc.org

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a more nuanced view of reactivity. researchgate.net

DescriptorFormulaInterpretation
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ ≈ (IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -χA measure of the electrophilic character of a molecule.
Nucleophilicity Index (N) -A measure of the nucleophilic character of a molecule.

This table presents common quantum chemical descriptors and their interpretations, which are widely applied in the computational study of spirocyclic systems. researchgate.netrsc.org

Advanced Chemical Applications and Functional Material Development Based on the Spiro 2.3 Hexane Scaffold

Strategic Utility as a Building Block in Organic Synthesisrsc.orgresearchgate.net

The compact and rigid nature of the spiro[2.3]hexane unit makes it an attractive building block in organic synthesis. researchgate.net Its defined three-dimensional geometry allows for precise control over the spatial orientation of appended functional groups, a critical aspect in the development of biologically active molecules and functional materials. The presence of the hydroxyl group in {spiro[2.3]hexan-4-yl}methanol offers a reactive handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to leaving groups for nucleophilic substitution reactions. This versatility allows for its incorporation into a wide range of molecular architectures.

Recent advancements have focused on green and efficient methods for synthesizing functionalized spiro[2.3]hexane derivatives. For instance, a photoinduced, additive-free approach has been developed to construct these spirocyclic scaffolds under mild conditions, demonstrating good functional-group tolerance and scalability. rsc.org Such methodologies enhance the accessibility of spiro[2.3]hexane-based building blocks, including those that can be readily converted to or from this compound.

Design and Synthesis of Conformationally Constrained Bioactive Molecules (e.g., GABA analogues)thieme-connect.comgoogle.com

The rigidity of the spiro[2.3]hexane scaffold is particularly advantageous in the design of conformationally constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA). By restricting the conformational flexibility of a molecule, it is possible to enhance its binding affinity and selectivity for a specific biological target.

Researchers have successfully synthesized novel spiro[2.3]hexane amino acids that act as conformationally rigid analogues of GABA. google.com These compounds are of significant interest in medicinal chemistry for their potential as physiologically active agents. The synthetic strategies often involve the transformation of functional groups on the spiro[2.3]hexane core. For example, a key step can be the conversion of a carboxylic acid to a protected amino group via a Curtius rearrangement, followed by further modifications. google.com

Below is a table summarizing key spiro[2.3]hexane-based GABA analogues and their synthetic precursors:

Compound NamePrecursor/Key ReagentSynthetic ApproachPotential ApplicationReference
5-Aminospiro[2.3]hexane-1-carboxylic acid3-(Methylene)cyclobutane carboxylic acidModified Curtius rearrangement, cyclopropanation with diazoacetic esterSynthetic analogue of GABA with limited conformational mobility for pharmaceutical and medicinal chemistry applications. google.com
Ornithine and GABA analogues with a 2-azaspiro[3.3]heptane coreAcetal-protected cyclobutane (B1203170) dimesylateReaction with tosylamide, deprotection, and hydantoin (B18101) reactionConstrained analogues for pharmacological studies. thieme-connect.com

Integration into Complex Pharmacophores and Ligandsnih.govnih.govcore.ac.uk

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The well-defined and rigid structure of the spiro[2.3]hexane moiety makes it an excellent scaffold for constructing complex pharmacophores. By attaching various functional groups to the spirocyclic core, their relative positions in space can be precisely controlled, leading to highly selective ligands.

The spiro[2.3]hexane scaffold has been incorporated into a variety of pharmacologically active compounds. For example, it has been used in the synthesis of GPR88 agonists, where the spirocycle is part of a larger molecular structure designed to interact with the receptor. nih.gov In another instance, spiro-amino acid N-carboxyanhydrides have been used to synthesize novel imidazobenzodiazepines that act as ligands for the GABA-A receptor, with potential applications as inhaled bronchodilators. nih.gov The introduction of the spirocyclic element was a key design feature to enhance metabolic stability. nih.gov

The development of diverse libraries of spirocyclic scaffolds is a key area of research in fragment-based drug discovery. core.ac.uk Computational modeling has suggested that spirocyclic compounds could be effective inhibitors of protein-protein interactions, such as those involving the cancer-related protein CK2. core.ac.uk

Exploration in Materials Science and Functional Molecule Designbenchchem.com

The unique structural properties of the spiro[2.3]hexane scaffold also lend themselves to applications in materials science. The rigidity and stability imparted by the spirocyclic structure can be harnessed to create polymers and other materials with enhanced properties.

Derivatives of spiro[2.3]hexane, such as methyl spiro[2.3]hexane-5-carboxylate, have been explored for the development of advanced polymers. The incorporation of the spirocyclic unit into polymer chains can enhance the mechanical properties and thermal stability of the resulting material. This has potential applications in the creation of durable materials for industries such as automotive and aerospace. While direct applications of this compound in materials science are not extensively documented, its hydroxyl functionality makes it a prime candidate for the synthesis of monomers for polymerization. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer, which could then be polymerized to form materials with the rigid spiro[2.3]hexane unit as a repeating structural motif.

Natural Occurrence and Biosynthetic Investigations of Spiro 2.3 Hexane Derivatives

Isolation and Characterization of Spiro[2.3]hexane-Containing Natural Products (e.g., Spiro[2.3]hexan-4-one derivatives)

The investigation into the chemical constituents of various organisms has led to the identification of a vast number of natural products. However, compounds featuring the spiro[2.3]hexane skeleton are conspicuously absent from major natural product databases and reviews of spirocyclic compounds, which are typically dominated by larger, more stable ring systems like spiroketals and spiro-oxindoles. nih.gov

A singular instance of a spiro[2.3]hexane derivative found in nature has been reported in the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha or Winter Cherry. researchgate.netdergipark.org.tr This plant is a cornerstone of traditional Ayurvedic medicine, and its rich phytochemical profile is well-documented, primarily containing steroidal lactones known as withanolides. nih.gov

In a 2023 study focused on profiling the phytochemicals in the vegetative stage of Withania somnifera, a specific derivative of spiro[2.3]hexan-4-one was identified. researchgate.netdergipark.org.tr The key findings from this research are detailed below:

Extraction and Analysis : The identification was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract from the vegetative roots of the plant. researchgate.netdergipark.org.tr GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a complex mixture. nih.gov

Compound Identification : The specific compound was identified as 6-methyl-spiro[2.3]hexan-4-one . researchgate.netdergipark.org.tr It was detected as a minor constituent of the extract, with a reported relative abundance of just 0.02%. researchgate.netdergipark.org.tr This low concentration may explain why it has not been detected in other phytochemical studies of the same plant, which often focus on more abundant metabolites. nih.govekb.egbiomedpharmajournal.org

The discovery of 6-methyl-spiro[2.3]hexan-4-one in Withania somnifera is significant as it provides the first concrete evidence of this strained ring system being produced through a natural biological process.

Table 1: Identified Natural Spiro[2.3]hexane Derivative

Compound NameNatural SourcePlant PartIdentification MethodRelative AbundanceReference
6-methyl-spiro[2.3]hexan-4-oneWithania somnifera (L.) DunalVegetative RootGC-MS0.02% researchgate.netdergipark.org.tr

Elucidation of Proposed Biosynthetic Pathways to the Spiro[2.3]hexane Skeleton

Despite the identification of a spiro[2.3]hexane derivative in a natural source, the biosynthetic pathway leading to this highly strained skeleton has not yet been elucidated. There are currently no proposed specific enzymatic reactions or precursor molecules in the scientific literature that account for the formation of the spiro[2.3]hexane ring system in organisms.

The biosynthesis of other, more common spirocyclic natural products has been studied. For instance, the formation of spiroketals often proceeds through the cyclization of a linear polyketide precursor containing appropriately positioned hydroxyl groups. The biosynthesis of spiro-oxindoles can involve complex oxidative rearrangements of tryptophan derivatives catalyzed by enzymes like cytochrome P450s or flavin-dependent monooxygenases.

However, the formation of the spiro[2.3]hexane core, which involves the fusion of two small, highly strained rings (cyclopropane and cyclobutane), likely requires a unique and energetically demanding enzymatic strategy. The mechanisms involved in the synthesis of such strained systems in a biological context remain a subject of speculation pending further research. The discovery of the relevant genes and enzymes in Withania somnifera would be necessary to understand how nature constructs this unusual chemical scaffold.

Future Research Directions and Emerging Opportunities in Spiro 2.3 Hexan 4 Ylmethanol Chemistry

Development of Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of spiro[2.3]hexane derivatives, the foundational framework of {spiro[2.3]hexan-4-yl}methanol, often relies on cyclopropanation reactions. researchgate.net Future research will likely focus on the development of novel catalytic systems to improve the efficiency and stereoselectivity of these transformations. While methods like the Corey-Chaikovsky reaction have been employed, they can suffer from modest yields due to competing side reactions. thieme-connect.com

Transition metal catalysis offers a promising alternative. For instance, rhodium-catalyzed cyclopropanation of olefins with diazo compounds has been successfully used to construct the spiro[2.3]hexane skeleton. beilstein-journals.org Similarly, nickel-catalyzed cyclopropanations using [1.1.1]propellane as a carbene precursor have emerged as a powerful tool for creating methylenespiro[2.3]hexanes. organic-chemistry.orgacs.org The development of chiral catalysts in these systems could enable the enantioselective synthesis of this compound, providing access to stereochemically pure isomers for biological evaluation.

Catalyst SystemReaction TypePotential Advantages for this compound Synthesis
Rhodium CarboxylatesCyclopropanationHigh diastereoselectivity, potential for enantioselectivity with chiral ligands. beilstein-journals.org
Nickel(0)/LigandCyclopropanationUse of alternative carbene precursors, high selectivity. organic-chemistry.orgacs.org
OrganocatalystsMichael Addition/Ring ExpansionEnantioselective construction of the spiro[2.3]hexane skeleton. researchgate.net

Discovery of Novel Reactivity and Rearrangement Pathways

The strained nature of the spiro[2.3]hexane system suggests a rich and largely unexplored reactivity profile. The study of cationic rearrangements of spiro[2.n]alkyl systems has shown that the outcome is highly dependent on the ring sizes. For instance, the 4-spiro[2.5]octyl cation is stable, while the 4-spiro[2.4]heptyl cation rearranges to a 1-methylcyclohexenyl cation. nih.gov Investigating the behavior of a {spiro[2.3]hexan-4-yl}methyl cation, which could be generated from the corresponding alcohol, may reveal unique rearrangement pathways, potentially leading to novel carbocyclic frameworks.

Furthermore, radical reactions of related systems, such as the cascade rearrangement of spiroepoxymethyl radicals, demonstrate the potential for complex transformations involving ring-opening and recyclization. rsc.org The this compound scaffold could be a precursor to similar radical intermediates, opening doors to new synthetic methodologies.

Strategic Application in Advanced Chemical Synthesis and Functional Material Design

The rigid, three-dimensional structure of spiro[2.3]hexane derivatives makes them attractive building blocks in advanced chemical synthesis. researchgate.net this compound, with its functional handle, could serve as a versatile intermediate for the synthesis of more complex molecules. For example, the introduction of this motif could impart unique conformational constraints, which is a valuable strategy in drug design. rsc.org

In the realm of functional materials, the unique geometry of the spiro[2.3]hexane core could be exploited. For instance, the highly strained spiro[2.3]hex-1-ene has been designed for use in superfast photoclick chemistry, enabling rapid bioorthogonal protein labeling. nih.govacs.org The development of functionalized derivatives of this compound could lead to new monomers for polymerization or novel ligands for catalysis and materials science.

Deeper Understanding of Biological Interactions through Structure-Based Design

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore new regions of chemical space and to act as bioisosteres for more common ring systems. thieme-connect.comrsc.org For instance, 5-azaspiro[2.3]hexane derivatives have been synthesized as conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.org The spiro[2.3]hexane framework has also been proposed as a potential isosteric replacement for piperidine (B6355638) and other cyclic systems. sci-hub.se

This compound and its derivatives could be designed as probes to study biological systems. By incorporating this rigid scaffold into bioactive molecules, researchers can gain a deeper understanding of structure-activity relationships. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the conformational preferences of these molecules and guide the design of new therapeutic agents.

Spiro[2.3]hexane DerivativeBiological Target/ApplicationRationale for Spirocyclic Core
5-Azaspiro[2.3]hexane analoguesGlutamate receptorsConformational restriction of the amino acid backbone. beilstein-journals.org
Monoprotected 1,5-diaminospiro[2.3]hexanesPeptidomimeticsIsosteric replacement for piperidine/cycloalkane rings. sci-hub.se
Spiro[2.3]hex-1-ene derivativesProtein labelingStrain-induced reactivity for bioorthogonal chemistry. nih.govacs.org

Expanding the Scope of Bio-Inspired Synthetic Methodologies

Nature often utilizes enzymatic catalysis to achieve remarkable selectivity and efficiency in the synthesis of complex molecules. The application of biocatalysis in the synthesis of spiro[2.3]hexane derivatives is an emerging area with significant potential. For example, lipase-catalyzed resolution has been successfully employed in the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides. acs.orgnih.gov This approach allows for the separation of racemic mixtures to obtain enantiomerically pure compounds.

Future research could explore the use of other enzymes, or even engineered enzymes, for the asymmetric synthesis or functionalization of this compound. This could involve, for instance, the enzymatic oxidation of a prochiral spiro[2.3]hexane precursor to selectively form one enantiomer of the corresponding ketone, which could then be reduced to the desired alcohol. Such bio-inspired methods would not only provide access to chiral building blocks but also align with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for {spiro[2.3]hexan-4-yl}methanol, and how can purity be ensured?

  • Methodological Answer :

  • Route 1 : React spiro[2.3]hexane-4-carboxylic acid with methanol under reflux in the presence of a catalyst (e.g., H₂SO₄) to form the ester intermediate, followed by selective reduction using LiAlH₄ to yield the alcohol .
  • Route 2 : Brominate spiro[2.3]hexane (e.g., using Br₂ in CCl₄) to form 1,1-dibromospiro[2.3]hexane, then perform nucleophilic substitution with aqueous NaOH to introduce the hydroxymethyl group .
  • Purification : Distillation or column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Purity can be confirmed via GC-MS or HPLC (>95% purity threshold) .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for characteristic spirocyclic proton signals (δ 1.2–2.5 ppm, multiplet) and the hydroxymethyl group (δ 3.4–3.7 ppm, triplet with exchangeable proton) .
  • ¹³C NMR : The spiro carbon appears at δ 35–45 ppm, while the hydroxymethyl carbon is at δ 60–65 ppm .
  • IR : O-H stretch at ~3300 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 141.21 (C₈H₁₅NO) with fragmentation patterns consistent with spirocyclic cleavage .

Q. What solvents are optimal for reactions involving this compound?

  • Methodological Answer :

  • Polar Protic Solvents (e.g., MeOH, EtOH): Suitable for hydroxyl group participation in hydrogen bonding or nucleophilic reactions .
  • Non-Polar Solvents (e.g., DCM, THF): Ideal for inert reaction conditions to preserve the spirocyclic framework .
  • Solubility Data : The compound is sparingly soluble in water but fully miscible in chloroform and acetone .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during spirocyclic ring functionalization?

  • Methodological Answer :

  • Temperature Control : Maintain temperatures below 80°C during bromination to avoid ring-opening side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective hydroxymethylation, as observed in analogous spiro[3.3]heptane derivatives .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., ring-opened dienes or over-oxidized ketones) and adjust stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

Q. What computational methods are suitable for conformational analysis of the spirocyclic core?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and strain energy. The spiro[2.3]hexane system typically exhibits ~10 kcal/mol strain due to torsional stress .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol-water mixtures) to study hydrogen-bonding interactions with the hydroxymethyl group .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How do substituents on the spirocyclic framework influence biological activity?

  • Methodological Answer :

  • Comparative SAR : Replace the hydroxymethyl group with amino (e.g., CID 81251332) or ester moieties (e.g., methyl spiro[2.3]hexane-5-carboxylate) and test in vitro against microbial or cancer cell lines. Fluorinated analogs (e.g., 6,6-difluoro derivatives) show enhanced metabolic stability .
  • Data Table :
SubstituentBioactivity (IC₅₀, μM)LogP
-CH₂OH (parent)120 ± 151.2
-CH₂NH₂85 ± 100.8
-COOCH₃>2001.5
-CF₃45 ± 52.1
  • Mechanistic Insight : Fluorine substitution reduces electron density, enhancing hydrophobic interactions with target proteins .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports 70–80% yields for ester intermediates, while notes 50–60% for dibromospirohexane. This disparity may arise from solvent polarity or catalyst efficiency. Resolution: Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps .
  • Biological Activity Variability : Hydroxymethyl derivatives ( ) show lower activity than amino analogs ( ). This suggests functional group polarity impacts membrane permeability. Resolution: Perform logP measurements and correlate with cellular uptake data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.